

Spectroscopic Profile of (R)-1-Aminoindan: A Technical Guide

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Compound of Interest

Compound Name: (R)-2,3-Dihydro-1H-inden-1-amine
hydrochloride

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Introduction

(R)-1-aminoindan is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the anti-Parkinson's agent rasagiline.[1] Its stereochemistry plays a pivotal role in its biological activity, making the precise characterization of its structure essential. This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-1-aminoindan, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and quality control of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For (R)-1-aminoindan, both ^1H and ^{13}C NMR provide detailed information about its atomic connectivity and chemical environment.

^1H NMR Data

The ^1H NMR spectrum of (R)-1-aminoindan exhibits characteristic signals for its aromatic and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Aromatic (4H)	7.15 - 7.31	Multiplet	-
H-1 (1H)	4.31	Triplet	7.8
H-3 (2H)	2.77 - 2.95	Multiplet	-
H-2 (1H)	2.46	Multiplet	-
H-2' (1H)	1.83	Multiplet	-
NH ₂ (2H)	1.64	Broad Singlet	-

Note: The assignments are based on typical spectra of 1-aminoindan and may vary slightly depending on the solvent and experimental conditions.[\[2\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) [ppm]
Aromatic (C4, C5, C6, C7)	122.4, 124.7, 126.7, 127.8
Aromatic (C3a, C7a)	143.8, 147.2
C1	56.9
C3	34.1
C2	30.5

Note: The assignments are based on typical spectra of 1-aminoindan and may vary slightly depending on the solvent and experimental conditions. Data for the specific (R)-enantiomer is available from commercial suppliers like Sigma-Aldrich.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (R)-1-aminoindan shows characteristic absorption bands for the amine and aromatic functionalities.

Wave Number [cm ⁻¹]	Vibrational Mode	Functional Group
3360, 3280	N-H Stretch	Primary Amine
3065, 3020	C-H Stretch	Aromatic
2960, 2845	C-H Stretch	Aliphatic
1600	N-H Bend	Primary Amine
1480, 1460	C=C Stretch	Aromatic Ring
750	C-H Bend	Ortho-disubstituted Benzene

Note: The peak positions can vary slightly based on the sampling method (e.g., neat, KBr pellet, or ATR).^{[3][4]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 1-aminoindan is characterized by a prominent molecular ion peak and several key fragment ions.^[5]

m/z	Relative Intensity (%)	Assignment
133	19.3	$[M]^+$ (Molecular Ion)
132	100.0	$[M-H]^+$
117	25.3	$[M-NH_2]^+$
116	31.3	$[M-NH_3]^+$
115	18.1	$[C_9H_7]^+$
91	7.3	$[C_7H_7]^+$ (Tropylium ion)
77	6.5	$[C_6H_5]^+$ (Phenyl ion)

Note: The fragmentation pattern is for the racemic 1-aminoindan, but it is expected to be identical for the (R)-enantiomer under standard EI-MS conditions.[\[2\]](#)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A sample of (R)-1-aminoindan (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

^{13}C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is typically used. Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to 1H NMR. A spectral width of 0-200 ppm is generally sufficient to cover all carbon resonances.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

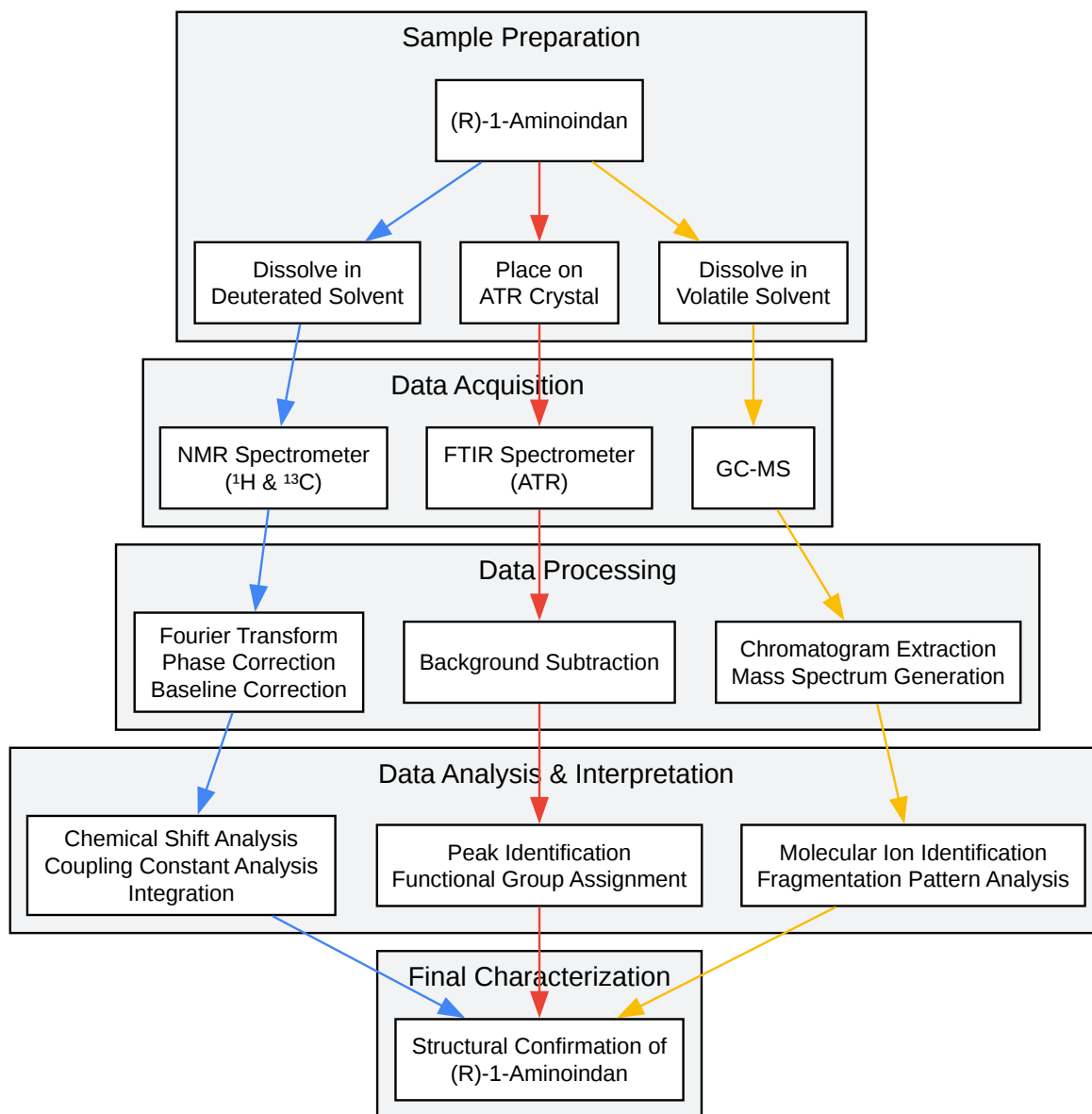
Attenuated Total Reflectance (ATR) Method: A small amount of liquid or solid (R)-1-aminoindan is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .[\[8\]](#)

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of (R)-1-aminoindan in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.[\[9\]](#)[\[10\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of (R)-1-aminoindan.



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Caption: Workflow for the spectroscopic analysis of (R)-1-aminoindan.

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